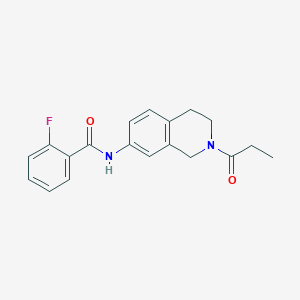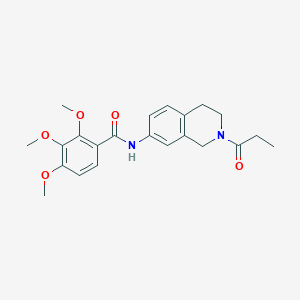
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-6-fluorobenzamide (also known as N-acetyl-TQ-2CFB) is a small molecule that has been studied for its potential therapeutic applications in a range of conditions. It belongs to the class of compounds known as benzamides, which are characterized by their ability to bind to proteins and modulate their activity. N-acetyl-TQ-2CFB has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects.
科学研究应用
N-acetyl-TQ-2CFB has been studied for its potential therapeutic applications in a range of conditions. It has been shown to possess anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects, as well as potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. In addition, it has been investigated for its ability to modulate the activity of enzymes involved in the metabolism of drugs, and its potential as an anti-diabetic agent.
作用机制
N-acetyl-TQ-2CFB has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation. In addition, it has been found to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to possess anti-cancer, anti-viral, and neuroprotective properties.
Biochemical and Physiological Effects
N-acetyl-TQ-2CFB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects. In addition, it has been found to possess the ability to modulate the activity of enzymes involved in the metabolism of drugs, and its potential as an anti-diabetic agent.
实验室实验的优点和局限性
N-acetyl-TQ-2CFB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological activities. However, it also has some limitations. It is a relatively small molecule, and its ability to bind to proteins is limited. In addition, its effects on enzymes involved in drug metabolism may be unpredictable, making it difficult to predict the effects of its use in clinical settings.
未来方向
N-acetyl-TQ-2CFB has many potential applications in the field of medicine, and further research is needed to fully understand its therapeutic potential. Future research should focus on its ability to modulate the activity of enzymes involved in drug metabolism, its potential as an anti-diabetic agent, and its ability to modulate the activity of proteins involved in inflammation. In addition, further research should focus on its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Finally, further research should focus on the development of new methods for the synthesis of N-acetyl-TQ-2CFB, as well as the development of new derivatives with improved biological activity.
合成方法
N-acetyl-TQ-2CFB was first synthesized using a multi-step procedure starting from 1,2,3,4-tetrahydroisoquinoline. The synthesis begins with the condensation reaction of 1,2,3,4-tetrahydroisoquinoline and 2-chloro-6-fluorobenzoyl chloride in the presence of sodium hydroxide and dimethylformamide. The resulting product is then treated with acetic anhydride to yield N-acetyl-TQ-2CFB.
属性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11(23)22-8-7-12-5-6-14(9-13(12)10-22)21-18(24)17-15(19)3-2-4-16(17)20/h2-6,9H,7-8,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGDYIKSDAOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

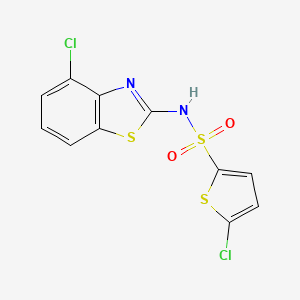
![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
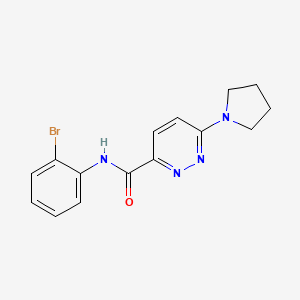
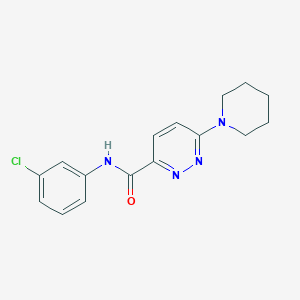


![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)
![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)

![1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6501328.png)

![3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B6501338.png)
